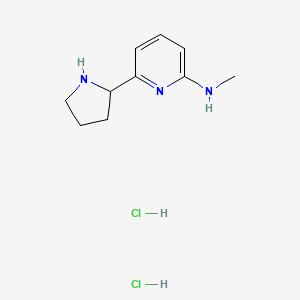

N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-6-pyrrolidin-2-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-11-10-6-2-4-9(13-10)8-5-3-7-12-8;;/h2,4,6,8,12H,3,5,7H2,1H3,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNDHRGWAYNOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Neuropharmacological Applications

Recent studies indicate that derivatives of pyridine and pyrrolidine exhibit neuroprotective effects. These compounds have been investigated for their roles in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study demonstrated that similar compounds showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegeneration. The IC50 values for these compounds were comparable to those of established AChE inhibitors like donepezil .

Antimicrobial Activity

N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride has shown promising antibacterial properties against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 μg/mL |

| Escherichia coli | 12.5 μg/mL |

These results suggest its potential as a lead compound for developing new antibacterial agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that similar structural analogs exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

In vitro Study : Compounds structurally related to this compound demonstrated IC50 values around 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the pyridine and pyrrolidine rings can significantly affect potency.

Key Findings :

- Electron-donating groups on the pyridine ring enhance anti-inflammatory activity.

- Alterations in the pyrrolidine structure can impact binding affinity to target receptors.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Neuroprotective Agents : Potential development as a treatment for neurodegenerative diseases.

- Antibacterial Agents : Exploration as a new class of antibiotics.

- Anti-inflammatory Drugs : Further investigation into its use in inflammatory conditions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites or allosteric sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride

- Structural Differences: Replaces pyrrolidine with a piperidine (6-membered ring) at the 6-position. Features N,N-dimethylamine at the 2-position instead of N-methylamine. Exists as a mono-hydrochloride salt.

- Impact on Properties :

2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride

- Structural Differences :

- Pyrimidine core (two nitrogen atoms) replaces pyridine.

- Amine group at the 4-position instead of 2-position.

- The dihydrochloride salt mirrors solubility advantages but altered electronic interactions due to dual nitrogen atoms .

6-(Pyrrolidin-2-yl)pyridin-3-amine Dihydrochloride

- Structural Differences :

- Amine group at pyridine’s 3-position instead of 2-position.

| Property | Target Compound | 6-(Pyrrolidin-2-yl)pyridin-3-amine Dihydrochloride |

|---|---|---|

| Amine Position | 2-Position | 3-Position |

| pKa (Estimated) | Higher (proximity to N) | Lower |

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine Dihydrochloride

- Structural Differences :

- Pyridazine core (adjacent nitrogen atoms) replaces pyridine.

- N,N-dimethylamine at the 3-position.

- Impact on Properties: Pyridazine’s dual nitrogen atoms increase polarity and metabolic stability. Dimethylation may reduce receptor affinity compared to mono-methylated amines .

6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine Dihydrochloride

- Structural Differences: Trifluoromethyl group at the 4-position and chiral aminoethyl substituent at the 6-position.

- Impact on Properties :

Key Findings from Comparative Analysis

Heterocycle Impact : Pyridine derivatives generally exhibit higher lipophilicity than pyrimidines or pyridazines, favoring membrane permeability. Pyridazines, however, offer enhanced metabolic stability .

Substituent Effects :

- Pyrrolidine’s 5-membered ring improves solubility over piperidine analogs .

- Trifluoromethyl groups significantly alter electronic profiles and binding kinetics .

Salt Form : Dihydrochloride salts universally improve aqueous solubility, critical for in vivo applications .

Biological Activity

N-methyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including receptor interactions, antimicrobial properties, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Where:

- C = Carbon

- H = Hydrogen

- Cl = Chlorine

- N = Nitrogen

This structure indicates the presence of a pyridine ring and a pyrrolidine moiety, which are known to contribute to various biological activities.

Receptor Binding Affinity

Research has shown that compounds with similar structures often exhibit significant binding affinity for various receptors. For instance, pyridine derivatives have been documented to interact with adenosine receptors, particularly A2A receptors, which are implicated in numerous physiological processes including neurotransmission and immune response modulation . The specific binding affinity of this compound for these receptors remains to be fully characterized but is expected to be substantial given the structural similarities.

In Vitro Studies

Recent studies have evaluated the antimicrobial properties of related pyrrolidine derivatives. For example, certain pyrrolidine alkaloids demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL against various strains such as E. coli and Bacillus mycoides .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound 12a | 0.0048 | E. coli |

| Compound 15 | 0.0098 | Bacillus mycoides |

These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy.

Potential Therapeutic Uses

Given the structural characteristics of this compound, it may have applications in treating conditions related to the central nervous system (CNS) or as an anti-cancer agent. Compounds that share structural features with this compound have been explored for their ability to inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is crucial in various cancer therapies .

Case Studies and Research Findings

- Adenosine A2A Receptor Modulation : A study focused on optimizing chemical scaffolds similar to N-methyl derivatives showed promising results in receptor binding affinity and ligand efficiency against adenosine A2A receptors .

- Antibacterial Efficacy : Another study highlighted the antibacterial activity of pyrrolidine derivatives, suggesting that modifications in the structure could enhance their bioactivity against resistant bacterial strains .

Preparation Methods

Starting Materials and Initial Functionalization

A common starting point involves halogenated pyridine derivatives, such as 2-chloro-6-substituted pyridines, which undergo nucleophilic substitution with amines. For example, 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine derivatives are prepared and then converted through a series of steps involving:

- Treatment with sodium hydride in N,N-dimethylformamide at 0 °C.

- Addition of benzyl alcohol or other nucleophiles.

- Acidic work-up with trifluoromethanesulfonic acid to form esters or related intermediates.

These steps enable the introduction of functional groups necessary for subsequent pyrrolidine ring formation and methylation at the nitrogen atom.

Methylation and Salt Formation

The N-methyl group is introduced via methylation of the pyridin-2-amine nitrogen, often employing methylating agents under controlled conditions. The final purification step involves conversion to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, resulting in the stable dihydrochloride form of the compound.

Representative Reaction Scheme and Conditions

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine, NaH, DMF, 0 °C, 1.5 h | Formation of functionalized pyridine intermediate | 85–90 | Under nitrogen atmosphere |

| 2 | (R)-2-(methoxymethyl)pyrrolidine hydrochloride, DIPEA, THF, 50 °C, 8 h | Nucleophilic substitution to introduce pyrrolidinyl group | 50–60 | Product precipitates on water addition |

| 3 | Methylating agent (e.g., methyl iodide), base, appropriate solvent | Methylation of amine nitrogen | 70–80 | Controlled temperature |

| 4 | HCl in solvent (e.g., ethanol or ether) | Formation of dihydrochloride salt | Quantitative | Salt crystallizes for purification |

Purification and Characterization

- Extraction with organic solvents such as diethyl ether or ethyl acetate is used to separate the organic phase.

- Washing with water and drying over magnesium sulfate ensures removal of impurities.

- Final product isolation is achieved by filtration and recrystallization or rectification under reduced pressure.

- Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.

Research Findings and Optimization

- The reaction conditions such as temperature, solvent choice, and base equivalence significantly affect the yield and purity of the target compound.

- Use of protecting groups like trimethylsilanyl-ethoxymethoxymethyl facilitates selective functionalization without side reactions.

- The substitution reactions proceed efficiently under mild conditions (0–50 °C), minimizing decomposition.

- Salt formation with hydrochloric acid improves compound stability and facilitates handling in pharmaceutical applications.

Summary Table of Key Preparation Steps

Q & A

Q. How should researchers address batch-to-batch variability in compound activity due to residual solvents or counterion ratios?

- Methodological Answer : Characterize batches via:

- ICP-MS for chloride content (target: 2 eq HCl).

- GC-FID to quantify residual solvents (e.g., DMF < 500 ppm).

- Titration (0.1 M NaOH) to confirm stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.